2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of bacterial enzymes involved in the synthesis of cell wall components, leading to bacterial cell death.
Biochemical and Physiological Effects:
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacterial cells. It has also been shown to reduce inflammation and pain in animal models. Furthermore, this compound has been shown to have low toxicity and high selectivity towards cancer cells and bacterial cells, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole in lab experiments include its high selectivity towards cancer cells and bacterial cells, low toxicity, and diverse biological activities. However, the limitations of using this compound in lab experiments include its complex synthesis method, which may limit its availability, and the lack of understanding of its mechanism of action, which may hinder its further development.
Future Directions
For the study of 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential applications in other fields of scientific research. Additionally, future studies could focus on the development of derivatives of this compound with improved biological activity and selectivity.
Synthesis Methods
The synthesis of 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole is a multistep process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-chlorobenzene sulfonamide with ethylene glycol to produce the intermediate compound, 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-oxadiazole. This intermediate compound is then reacted with 4-fluorobenzonitrile in the presence of a base to produce the final product, 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole.
Scientific Research Applications
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S/c17-12-3-7-14(8-4-12)24(21,22)10-9-15-19-20-16(23-15)11-1-5-13(18)6-2-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKDBMBOWUWPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.